
N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various biological processes.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships in Medicinal Chemistry
Research on compounds with structural similarities to N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide has led to insights into the structure-activity relationships (SAR) within medicinal chemistry, particularly in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. These compounds exhibit potent inhibitory activities in vitro and in vivo, with modifications to their heterocyclic components aimed at improving metabolic stability and reducing deacetylation, a common metabolic pathway that affects their therapeutic potential (Stec et al., 2011).
Anticancer Activity and Molecular Docking
Another area of research involves the synthesis of pyridazinone derivatives, which includes structural analogs of the compound . These derivatives have been studied for their potential anticancer activity, with molecular docking studies suggesting their interaction with key proteins involved in cancer progression. The research aims to understand how these compounds can be optimized for better therapeutic efficacy against cancer, highlighting the compound's relevance in oncology research (Mehvish & Kumar, 2022).
Ligand-Protein Interactions and Photovoltaic Efficiency
In a different application, related compounds have been synthesized and analyzed for their spectroscopic properties, ligand-protein interactions, and potential in photovoltaic efficiency. Such studies provide insights into the electronic properties of these compounds and their interaction with biological molecules, which could have implications for the development of new materials for energy conversion and storage technologies (Mary et al., 2020).
Anti-Inflammatory Activity
Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which share a core structure with the compound , has shown significant anti-inflammatory activity. This highlights the potential of such compounds in the development of new anti-inflammatory drugs, demonstrating the broader applicability of the compound's core structure in medicinal chemistry (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c16-11-4-3-10(7-12(11)17)18-14(21)8-20-15(22)6-5-13(19-20)9-1-2-9/h3-7,9H,1-2,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZDYTQOYRZGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)
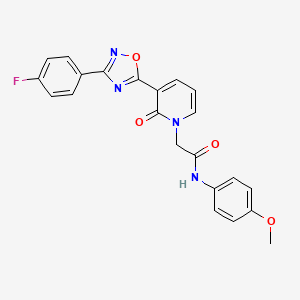
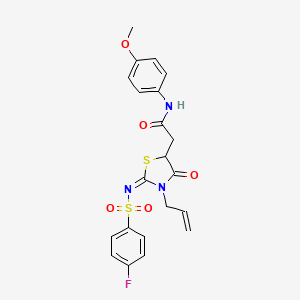

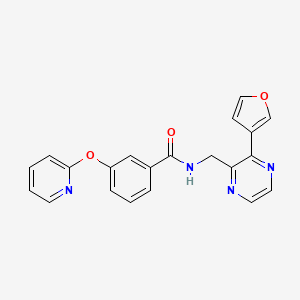
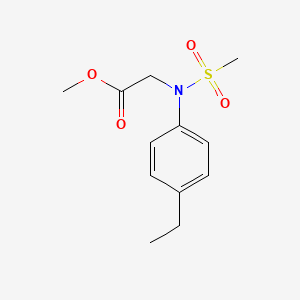

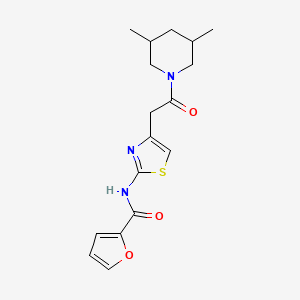
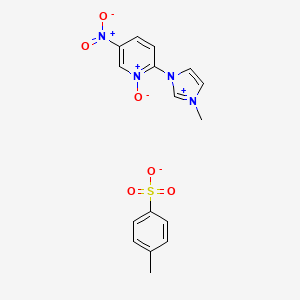
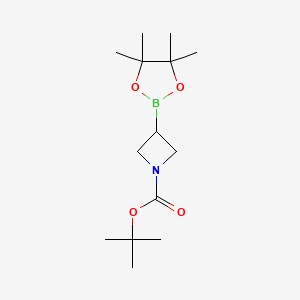

![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)
![6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2538689.png)
![[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide](/img/structure/B2538690.png)